molecular formula C21H30N2O2 B5903914 N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide

N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide

Cat. No. B5903914
M. Wt: 342.5 g/mol
InChI Key: HUOZGLBIAIACPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mechanism of Action

N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide acts by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can have a range of effects on brain activity, including reducing neuronal excitability and increasing inhibition.
Biochemical and Physiological Effects
The increased levels of GABA resulting from N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide inhibition of GABA aminotransferase can have a range of biochemical and physiological effects on the brain. These include reducing neuronal excitability, increasing inhibition, and modulating neurotransmitter release. These effects can have potential therapeutic benefits in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide as a research tool include its potency and selectivity for GABA aminotransferase, as well as its ability to increase GABA levels in the brain. However, limitations include its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

Future research directions for N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide include further investigation of its potential therapeutic applications, as well as the development of more selective and potent inhibitors of GABA aminotransferase. In addition, the use of N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide as a research tool to study the role of GABA in various neurological and psychiatric disorders may provide further insights into the underlying mechanisms of these conditions.

Synthesis Methods

The synthesis of N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide involves several steps, including the reaction of cyclopentylamine with 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid to form the corresponding amide. This amide is then treated with succinic anhydride and triethylamine to produce N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide in high yield and purity.

Scientific Research Applications

N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have demonstrated that N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide can effectively reduce seizure activity in animal models of epilepsy, suggesting its potential as an antiepileptic drug. In addition, N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide has been shown to attenuate drug-seeking behavior and withdrawal symptoms in animal models of addiction, indicating its potential as a treatment for substance use disorders.

properties

IUPAC Name

N'-cyclopentyl-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-20(2)14-21(20,16-8-4-3-5-9-16)15-22-18(24)12-13-19(25)23-17-10-6-7-11-17/h3-5,8-9,17H,6-7,10-15H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOZGLBIAIACPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CNC(=O)CCC(=O)NC2CCCC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.